molecular formula C18H16N2O4 B11353793 N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11353793
M. Wt: 324.3 g/mol
InChI Key: UYCXZUHDPWGXKW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the oxazole ring. Subsequent reactions with amines and carboxylic acids yield the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis . This interaction disrupts bacterial gene transcription, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific structural features and its ability to inhibit bacterial RNA polymerase

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-22-13-8-9-14(17(10-13)23-2)19-18(21)15-11-16(24-20-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)

InChI Key

UYCXZUHDPWGXKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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